Cas no 2171410-83-4 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(propan-2-yl)butanoic acid)

2171410-83-4 structure
Productnaam:3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(propan-2-yl)butanoic acid
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(propan-2-yl)butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(propan-2-yl)butanoic acid
- 2171410-83-4
- 3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid
- EN300-1523924
-
- Inchi: 1S/C28H36N2O5/c1-16(2)14-24(26(31)29-18(5)25(17(3)4)27(32)33)30-28(34)35-15-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,16-18,23-25H,14-15H2,1-5H3,(H,29,31)(H,30,34)(H,32,33)/t18?,24-,25?/m1/s1
- InChI-sleutel: AGPUHQYBJHFGRQ-NTPKGFMYSA-N
- LACHT: O(C(N[C@@H](C(NC(C)C(C(=O)O)C(C)C)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 480.26242225g/mol
- Monoisotopische massa: 480.26242225g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 11
- Complexiteit: 717
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.4
- Topologisch pooloppervlak: 105Ų
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(propan-2-yl)butanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1523924-2.5g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid |
2171410-83-4 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1523924-5.0g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid |
2171410-83-4 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1523924-1.0g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid |
2171410-83-4 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1523924-0.5g |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid |
2171410-83-4 | 0.5g |
$3233.0 | 2023-05-23 | ||
Enamine | EN300-1523924-1000mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid |
2171410-83-4 | 1000mg |
$914.0 | 2023-09-26 | ||
Enamine | EN300-1523924-5000mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid |
2171410-83-4 | 5000mg |
$2650.0 | 2023-09-26 | ||
Enamine | EN300-1523924-10000mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid |
2171410-83-4 | 10000mg |
$3929.0 | 2023-09-26 | ||
Enamine | EN300-1523924-2500mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid |
2171410-83-4 | 2500mg |
$1791.0 | 2023-09-26 | ||
Enamine | EN300-1523924-50mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid |
2171410-83-4 | 50mg |
$768.0 | 2023-09-26 | ||
Enamine | EN300-1523924-100mg |
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-(propan-2-yl)butanoic acid |
2171410-83-4 | 100mg |
$804.0 | 2023-09-26 |
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-(propan-2-yl)butanoic acid Gerelateerde literatuur
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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